molecular formula C21H19N3O2S2 B11407288 1,1'-(8-Methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-diyl)diethanone

1,1'-(8-Methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-diyl)diethanone

Cat. No.: B11407288
M. Wt: 409.5 g/mol
InChI Key: MDAIAPJONMUDJA-UHFFFAOYSA-N
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Description

1,1’-(8-Methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-3,7-diyl)diethanone is a complex organic compound with a unique spiro structure This compound is characterized by its spiro linkage, which connects two cyclic structures through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(8-Methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-diyl)diethanone involves multiple steps, starting from readily available precursors. The key steps typically include:

  • Formation of the spiro linkage through a cyclization reaction.
  • Introduction of the dithia and triaza functionalities via nucleophilic substitution and condensation reactions.
  • Final functionalization to introduce the ethanone groups.

The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper salts to facilitate the cyclization and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,1’-(8-Methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-diyl)diethanone undergoes various chemical reactions, including:

    Oxidation: The sulfur atoms can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiols or amines.

    Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

1,1’-(8-Methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-diyl)diethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1,1’-(8-Methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-diyl)diethanone involves its interaction with molecular targets through its sulfur and nitrogen atoms. These atoms can form coordination complexes with metal ions, influencing various biochemical pathways. The compound’s reactivity also allows it to participate in redox reactions, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,4-Diphenyl-4-methyl-1-pentene: A compound with a similar diphenyl structure but lacking the spiro and dithia-triaza functionalities.

    1,1’-Biphenyl, 3-methyl-: Another diphenyl compound with a simpler structure.

    Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide: A compound with diphenyl groups and a different functional group.

Uniqueness

1,1’-(8-Methyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[44]nona-2,7-diene-3,7-diyl)diethanone is unique due to its spiro structure and the presence of both dithia and triaza functionalities

Properties

Molecular Formula

C21H19N3O2S2

Molecular Weight

409.5 g/mol

IUPAC Name

1-(2-acetyl-8-methyl-4,9-diphenyl-1,6-dithia-3,4,9-triazaspiro[4.4]nona-2,7-dien-7-yl)ethanone

InChI

InChI=1S/C21H19N3O2S2/c1-14-19(15(2)25)27-21(23(14)17-10-6-4-7-11-17)24(18-12-8-5-9-13-18)22-20(28-21)16(3)26/h4-13H,1-3H3

InChI Key

MDAIAPJONMUDJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2(N1C3=CC=CC=C3)N(N=C(S2)C(=O)C)C4=CC=CC=C4)C(=O)C

Origin of Product

United States

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